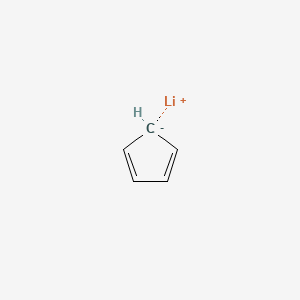

Cyclopentadienyllithium

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H5Li |

|---|---|

Molecular Weight |

72.1 g/mol |

IUPAC Name |

lithium;cyclopenta-1,3-diene |

InChI |

InChI=1S/C5H5.Li/c1-2-4-5-3-1;/h1-5H;/q-1;+1 |

InChI Key |

DBKDYYFPDRPMPE-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].[CH-]1C=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Cyclopentadienyllithium synthesis from cyclopentadiene and butyllithium

An In-Depth Technical Guide to the Synthesis of Cyclopentadienyllithium

This guide provides a comprehensive overview of the synthesis of this compound (LiCp) from the deprotonation of cyclopentadiene (C₅H₆) using butyllithium (BuLi). It is intended for researchers, chemists, and professionals in drug development and materials science who require a detailed, practical understanding of this fundamental organometallic reaction. The document covers the underlying chemical principles, a detailed experimental protocol, critical safety procedures, and methods for product characterization.

The synthesis of this compound is a cornerstone reaction in organometallic chemistry, predicated on a straightforward acid-base principle. The reaction involves the deprotonation of a C-H bond in cyclopentadiene by the strong base, butyllithium.

The Acidity of Cyclopentadiene

For a hydrocarbon, cyclopentadiene is unusually acidic, with a pKa of approximately 15-16.[1][2][3][4] This heightened acidity is not inherent to the molecule itself but is a direct consequence of the exceptional stability of its conjugate base, the cyclopentadienyl anion (Cp⁻).[1][4][5]

Upon deprotonation, the resulting anion features a planar, five-membered ring with a delocalized negative charge. This system contains 6 π-electrons, satisfying Hückel's rule for aromaticity (4n+2 π-electrons, where n=1).[1][4][5] This aromatic stabilization is the primary driving force for the reaction, making the methylene protons of cyclopentadiene readily abstractable by a sufficiently strong base.[5][6][7]

Butyllithium as the Deprotonating Agent

n-Butyllithium (n-BuLi) is a powerful organolithium reagent widely employed as a strong base in organic synthesis.[8][9] Its utility in this reaction stems from the high basicity of the butyl anion, which readily abstracts a proton from cyclopentadiene to form the stable cyclopentadienyl anion and volatile butane gas.[6][10]

The reaction is as follows: C₅H₆ + C₄H₉Li → LiC₅H₅ + C₄H₁₀[10]

The formation of butane, which evolves from the reaction mixture, provides a visual cue that the reaction is proceeding and helps drive the equilibrium toward the products.[11] In solution, particularly in the presence of coordinating solvents like tetrahydrofuran (THF), butyllithium exists as aggregates (dimers and tetramers), with the dimer being the more reactive species in deprotonation reactions.[8][12]

Experimental Protocol: Synthesis of this compound

This section details a standard laboratory procedure for the synthesis of LiCp. All operations must be performed under an inert atmosphere (e.g., dry nitrogen or argon) using Schlenk line or glovebox techniques to prevent the decomposition of the air- and moisture-sensitive reagents and products.[13][14][15]

Reagents and Equipment

| Reagent/Equipment | Specification | Purpose |

| Cyclopentadiene (C₅H₆) | Freshly cracked from dicyclopentadiene | Starting material |

| n-Butyllithium (n-BuLi) | 1.6 M solution in hexanes | Deprotonating agent |

| Tetrahydrofuran (THF) | Anhydrous, freshly distilled from Na/benzophenone | Reaction solvent |

| Schlenk Flask | 100 mL, oven-dried | Reaction vessel |

| Magnetic Stir Bar | Teflon-coated | Agitation |

| Syringes and Needles | Gas-tight, oven-dried | Reagent transfer |

| Septa | Rubber, for sealing flasks | Maintain inert atmosphere |

| Inert Gas Line | Nitrogen or Argon | Provide inert atmosphere |

| Cooling Bath | Ice/water or dry ice/acetone | Temperature control |

Step-by-Step Synthesis Workflow

-

Preparation : Oven-dry all glassware (Schlenk flask, syringes, needles) and allow it to cool to room temperature under a stream of inert gas.[15]

-

Inert Atmosphere : Assemble the Schlenk flask with a stir bar and septum, and purge the system thoroughly with nitrogen or argon. Maintain a positive pressure of inert gas throughout the experiment.[14]

-

Solvent and Substrate : Add 30 mL of anhydrous THF to the Schlenk flask via cannula or syringe. Cool the flask to 0 °C using an ice-water bath. To the cooled solvent, add freshly cracked cyclopentadiene (1.32 g, 20 mmol) dropwise via syringe while stirring.

-

Reagent Addition : While maintaining the temperature at 0 °C, slowly add n-butyllithium (12.5 mL of a 1.6 M solution in hexanes, 20 mmol) dropwise to the stirred solution of cyclopentadiene in THF over 20-30 minutes.[16]

-

Reaction : A white precipitate of this compound should form during the addition. The evolution of butane gas may also be observed.[11] After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then warm to room temperature and stir for another 1-2 hours to ensure the reaction goes to completion.

-

Isolation : The resulting product, this compound, is often used directly in solution for subsequent reactions.[10] If the solid product is required, it can be isolated by filtration under inert conditions. The white solid should be washed with cold, anhydrous solvent (e.g., hexane or diethyl ether) to remove any unreacted starting materials or byproducts and then dried under vacuum.[16]

Synthesis Workflow Diagram

Caption: Experimental workflow for LiCp synthesis.

Safety and Handling: Managing Pyrophoric Reagents

The primary hazard in this synthesis is the use of butyllithium, a pyrophoric substance that can ignite spontaneously upon contact with air or moisture.[13][17] Strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE) : Always wear a flame-resistant lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[13][14]

-

Inert Atmosphere : Handle butyllithium exclusively under an inert atmosphere (glovebox or Schlenk line) to prevent ignition.[13][14][15]

-

Syringe and Cannula Techniques : Use well-maintained, gas-tight syringes or double-tipped needles (cannula) for transferring butyllithium solutions.[13][18] Never use pressure from a gas cylinder to push the reagent through a syringe, as this can cause the plunger to dislodge.[18]

-

Emergency Preparedness : Know the location of the nearest safety shower, eyewash station, and appropriate fire extinguisher (Class D for metal fires or dry powder).[15][17] Keep a container of dry sand or Met-L-X absorbent readily accessible to smother small spills or fires.[15][17] Do not use water or carbon dioxide extinguishers.

-

Quenching and Disposal : Unused butyllithium and reaction residues must be quenched carefully. This is typically done by slowly adding the residue to a flask containing an unreactive solvent (like hexane) and a quenching agent, starting with a less reactive alcohol like isopropanol at low temperature, followed by a more reactive one like methanol or ethanol.[15][17] All contaminated materials (syringes, needles, flasks) must be treated as hazardous waste.[17]

Product Characterization

Confirmation of the this compound product can be achieved through various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹H NMR : Due to the aromaticity and delocalization of the negative charge in the cyclopentadienyl anion, all five protons are chemically equivalent. The ¹H NMR spectrum will therefore exhibit a single, sharp singlet.

-

¹³C NMR : Similarly, all five carbon atoms in the ring are equivalent, resulting in a single resonance in the ¹³C NMR spectrum.

-

⁷Li NMR : This technique can be used to study the lithium counter-ion and its coordination environment in solution, providing information about aggregation states.[16][19]

The product is typically a colorless or white solid, though samples may appear pink or pale yellow due to trace oxidized impurities.[10]

Conclusion

The synthesis of this compound via the deprotonation of cyclopentadiene with butyllithium is a robust and fundamental procedure in synthetic chemistry. Its success hinges on a solid understanding of the acid-base principles involved and, most critically, on the meticulous and safe handling of pyrophoric organolithium reagents under strictly anhydrous and anaerobic conditions. When executed with the proper precautions, this method provides reliable access to a versatile and widely used reagent for the synthesis of cyclopentadienyl complexes and other advanced materials.[10]

References

- 1. quora.com [quora.com]

- 2. Explain why cyclopentadiene (pKa = 15) is more acidic than pyrrol... | Study Prep in Pearson+ [pearson.com]

- 3. reddit.com [reddit.com]

- 4. quora.com [quora.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Solved It is known that 1,3-cyclopentadiene can be | Chegg.com [chegg.com]

- 7. Answered: It is known that 1,3-cyclopentadiene can be deprotonated by butyllithium to form a stable anion, as shown below: H H- CH3 CH₂ Lit The following compound… | bartleby [bartleby.com]

- 8. Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium_Chemicalbook [chemicalbook.com]

- 9. n-Butyllithium - Wikipedia [en.wikipedia.org]

- 10. Lithium cyclopentadienide - Wikipedia [en.wikipedia.org]

- 11. US3152157A - Preparation of cyclopentadienyl compounds of groups iiia, iiib, vb and vib metals - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. 8 Rules for the Safe Handling of t-Butyllithium | Lab Manager [labmanager.com]

- 14. research.uga.edu [research.uga.edu]

- 15. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 16. rsc.org [rsc.org]

- 17. enhs.uark.edu [enhs.uark.edu]

- 18. utoledo.edu [utoledo.edu]

- 19. researchgate.net [researchgate.net]

Preparation of Anhydrous Cyclopentadienyllithium Solution in Tetrahydrofuran: A Technical Guide for Researchers

This guide provides a comprehensive and in-depth protocol for the preparation of anhydrous cyclopentadienyllithium (CpLi) solution in tetrahydrofuran (THF). It is intended for researchers, scientists, and drug development professionals who require a reliable and well-characterized solution of this essential organometallic reagent. Beyond a mere recitation of steps, this document elucidates the underlying chemical principles and safety considerations, ensuring a robust and reproducible synthesis.

Introduction: The Significance of this compound

This compound (CpLi) is a cornerstone reagent in organometallic chemistry, primarily serving as a precursor for the synthesis of cyclopentadienyl complexes, including metallocenes, which have widespread applications in catalysis, materials science, and synthetic chemistry.[1][2] The cyclopentadienyl (Cp) ligand is a versatile five-membered aromatic ring that can coordinate to a metal center in various fashions, profoundly influencing the metal's electronic and steric properties.

The preparation of CpLi involves the deprotonation of cyclopentadiene by a strong base, typically an organolithium reagent such as n-butyllithium (n-BuLi).[2][3] The resulting lithium salt is usually prepared and used in situ as a solution in an ethereal solvent like tetrahydrofuran (THF). The quality of the CpLi solution is paramount for the success of subsequent reactions, necessitating careful attention to anhydrous and anaerobic conditions.

Mechanistic Insights and Key Considerations

The synthesis of this compound is an acid-base reaction where the acidic proton of cyclopentadiene (pKa ≈ 16) is abstracted by the strong base n-butyllithium.[2][4]

C₅H₆ + n-C₄H₉Li → C₅H₅Li + C₄H₁₀

The driving force for this reaction is the formation of the highly stable aromatic cyclopentadienide anion and the volatile alkane, butane.[3]

Several critical factors must be meticulously controlled to ensure a successful and safe preparation:

-

Purity of Reagents: The purity of both cyclopentadiene and n-butyllithium is crucial. Cyclopentadiene readily dimerizes at room temperature to form dicyclopentadiene via a Diels-Alder reaction.[5] Therefore, freshly cracked (monomerized) cyclopentadiene must be used.[6] The concentration of commercially available n-butyllithium solutions can vary over time due to solvent evaporation or degradation.[7] Consequently, it is imperative to titrate the n-BuLi solution prior to use to determine its exact molarity.[8][9][10][11]

-

Anhydrous and Anaerobic Conditions: Organolithium reagents, including n-BuLi and CpLi, are highly reactive towards water and oxygen.[12][13][14] All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the reagents and potential fire hazards.[7][12]

-

Choice of Solvent: Tetrahydrofuran (THF) is a common solvent for this reaction as it effectively solvates the lithium cation.[2] However, n-butyllithium can deprotonate THF, especially at temperatures above -20 °C, leading to ring-opening and consumption of the reagent.[15][16] Therefore, the reaction is typically performed at low temperatures (e.g., -78 °C).

-

Safety: n-Butyllithium is a pyrophoric reagent, meaning it can spontaneously ignite upon contact with air.[13][14][15] Strict adherence to safety protocols, including the use of appropriate personal protective equipment (PPE), is non-negotiable.[12][13]

Experimental Protocol

This section details the step-by-step procedure for the preparation of an anhydrous CpLi solution in THF.

Reagent and Equipment Preparation

Table 1: Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| Dicyclopentadiene | Technical | Various | To be cracked before use. |

| n-Butyllithium in hexanes | ~2.5 M | Various | Must be titrated before use. |

| Tetrahydrofuran (THF) | Anhydrous | Various | From a freshly opened bottle or dried over sodium/benzophenone. |

| Argon or Nitrogen | High Purity | Gas Supplier | For maintaining an inert atmosphere. |

| Diphenylacetic acid | Reagent | Various | For titration of n-BuLi. |

Equipment:

-

Schlenk line or glovebox

-

Oven-dried glassware (round-bottom flasks, dropping funnel, etc.)

-

Magnetic stirrer and stir bars

-

Syringes and needles (oven-dried)

-

Cannula (double-tipped needle)

-

Low-temperature bath (e.g., dry ice/acetone)

Cracking of Dicyclopentadiene

Caption: Workflow for obtaining cyclopentadiene monomer.

-

Apparatus Setup: Assemble a simple distillation apparatus with a heating mantle. The receiving flask should be immersed in a dry ice/acetone bath (-78 °C) to collect the volatile cyclopentadiene.

-

Distillation: Place dicyclopentadiene in the distillation flask. Heat the flask to approximately 170 °C. The dicyclopentadiene will undergo a retro-Diels-Alder reaction to crack into two equivalents of cyclopentadiene monomer.[6]

-

Collection: The cyclopentadiene monomer (b.p. 41 °C) will distill over and be collected in the cooled receiving flask.

-

Storage and Use: The collected cyclopentadiene should be kept cold and used promptly as it will start to dimerize back to dicyclopentadiene at room temperature.[5]

Titration of n-Butyllithium

The accurate concentration of the n-BuLi solution must be determined. A common method involves titration against a known amount of a dried, acidic standard, such as diphenylacetic acid, in THF until a persistent color change is observed.[11]

Table 2: Example Titration Data

| Trial | Mass of Diphenylacetic Acid (g) | Moles of Diphenylacetic Acid (mmol) | Volume of n-BuLi solution (mL) | Molarity of n-BuLi (M) |

| 1 | 0.2123 | 1.000 | 0.40 | 2.50 |

| 2 | 0.2125 | 1.001 | 0.41 | 2.44 |

| 3 | 0.2121 | 0.999 | 0.40 | 2.50 |

| Average | 2.48 |

Synthesis of this compound Solution

Caption: Step-by-step workflow for CpLi synthesis.

-

Inert Atmosphere: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon or nitrogen inlet. Purge the flask with the inert gas.

-

Solvent Addition: Transfer a calculated volume of anhydrous THF to the flask via cannula.

-

Cooling: Cool the stirred THF to -78 °C using a dry ice/acetone bath.

-

Cyclopentadiene Addition: Slowly add a pre-determined amount of freshly cracked cyclopentadiene to the cold THF via syringe.

-

n-BuLi Addition: While maintaining the temperature at -78 °C, slowly add one equivalent of the titrated n-butyllithium solution dropwise via syringe. The addition is exothermic, and a slow addition rate is crucial to control the temperature. Evolution of butane gas will be observed.[3]

-

Reaction Completion: After the addition is complete, stir the mixture at -78 °C for 1 hour. Then, remove the cooling bath and allow the solution to warm to room temperature. Continue stirring for an additional hour. The resulting solution of this compound is typically colorless to pale pink.[2]

Characterization and Storage

The concentration of the prepared CpLi solution can be determined by titration, for example, by quenching an aliquot with a known excess of a standard acid and back-titrating the excess acid.

The anhydrous CpLi solution should be stored in a sealed, air-tight container under an inert atmosphere. For long-term storage, it is advisable to keep the solution at a low temperature (e.g., in a freezer).

Safety Precautions: A Self-Validating System

The safe handling of organolithium reagents is of paramount importance.[12] A self-validating safety system involves a combination of engineering controls, administrative procedures, and personal protective equipment.

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood or a glovebox.[13] A safety shower and eyewash station must be readily accessible.[13]

-

Personal Protective Equipment (PPE): At a minimum, this includes a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., nitrile gloves as a primary layer with leather gloves over them for handling syringes).[12][13]

-

Handling Pyrophoric Reagents: n-Butyllithium must be handled using proper air-free techniques, such as syringe or cannula transfer.[12][14] Never draw more than 20 mL of a pyrophoric reagent into a syringe at one time.[14] Ensure that all syringes and needles are oven-dried and purged with inert gas before use.

-

Quenching and Waste Disposal: Small residues of n-BuLi or CpLi can be quenched by slowly adding a less reactive alcohol like isopropanol, followed by methanol and then water, all while cooling the flask in an ice bath.[17] All contaminated materials must be disposed of as hazardous waste according to institutional guidelines.[13][17]

-

Fire Safety: A Class D fire extinguisher (for combustible metals) or dry sand should be available in the immediate vicinity. Do not use water or carbon dioxide fire extinguishers on an organolithium fire. [13]

Conclusion

The preparation of anhydrous this compound in THF is a fundamental procedure in synthetic chemistry. By understanding the underlying principles of the reaction, adhering to rigorous anhydrous and anaerobic techniques, and prioritizing safety, researchers can reliably produce high-quality CpLi solutions for their synthetic needs. This guide provides the necessary framework for achieving this, empowering scientists to confidently utilize this versatile reagent in their research and development endeavors.

References

- 1. Cyclopentadienyl-Lithium Complexes: A Computational Exploration of Bonding Interactions and Structural Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lithium cyclopentadienide - Wikipedia [en.wikipedia.org]

- 3. US3152157A - Preparation of cyclopentadienyl compounds of groups iiia, iiib, vb and vib metals - Google Patents [patents.google.com]

- 4. fiveable.me [fiveable.me]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pnnl.gov [pnnl.gov]

- 8. scispace.com [scispace.com]

- 9. epfl.ch [epfl.ch]

- 10. chemtips.wordpress.com [chemtips.wordpress.com]

- 11. How To [chem.rochester.edu]

- 12. ehs.princeton.edu [ehs.princeton.edu]

- 13. ehs.uci.edu [ehs.uci.edu]

- 14. artscimedia.case.edu [artscimedia.case.edu]

- 15. n-Butyllithium - Wikipedia [en.wikipedia.org]

- 16. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]

- 17. enhs.uark.edu [enhs.uark.edu]

An In-depth Technical Guide to the Characterization of Cyclopentadienyllithium by ¹H and ¹³C NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentadienyllithium (CpLi) is a cornerstone reagent in organometallic chemistry, primarily serving as a critical precursor for the synthesis of cyclopentadienyl-metal complexes, including metallocenes used in catalysis and materials science. A precise understanding of its structure and purity is paramount for reproducible and predictable synthetic outcomes. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for characterizing CpLi in solution. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectroscopic features of CpLi, explaining the theoretical underpinnings of its unique spectral properties, detailing robust experimental protocols for its synthesis and NMR analysis, and exploring the profound influence of solvent and temperature on its solution-state structure.

Introduction: The Significance of this compound

This compound (CpLi) is an organolithium compound that has found extensive use as a cyclopentadienyl (Cp) transfer agent in inorganic and organometallic synthesis. The Cp ligand is ubiquitous in coordination chemistry, capable of forming stable complexes with most metals in the periodic table. The resulting metallocenes and half-sandwich compounds are instrumental in a vast array of applications, from polymerization catalysis (e.g., Ziegler-Natta catalysts) to novel therapeutics in drug development.

Given its pivotal role, the ability to accurately characterize CpLi is of utmost importance. NMR spectroscopy provides a non-destructive, highly sensitive method to confirm the identity, purity, and solution-state behavior of this air- and moisture-sensitive reagent. The simplicity of its NMR spectra belies a complex and dynamic solution behavior, which is critical for the practicing chemist to understand.

Theoretical Background: Understanding the NMR Spectra of CpLi

The cyclopentadienyl anion (Cp⁻) is an aromatic, planar, five-membered ring with six π-electrons, rendering all five carbon atoms and all five hydrogen atoms chemically equivalent. In principle, this equivalence would lead to a single peak in both the ¹H and ¹³C NMR spectra. However, the presence of the Li⁺ counterion introduces complexity.

In the solid state, CpLi exists as an infinite polymeric "sandwich" structure.[1] In solution, its structure is highly dependent on the solvent, concentration, and temperature. The nature of the C-Li interaction is a key determinant of the observed NMR spectrum. Crucially, at room temperature in common coordinating solvents like tetrahydrofuran (THF), the lithium cation is not statically bonded to a single carbon atom. Instead, it undergoes a rapid intramolecular migration around the faces of the Cp ring. This process, known as fluxionality , occurs on a timescale much faster than the NMR experiment. As a result, the NMR spectrometer observes a time-averaged environment for all five protons and all five carbons, leading to the characteristic observation of sharp, single resonances.

Experimental Protocols

Strict adherence to anhydrous and anaerobic techniques is essential for the successful synthesis and handling of CpLi. All operations should be performed under an inert atmosphere of nitrogen or argon using either a glovebox or standard Schlenk line techniques.[2]

Synthesis of this compound

A standard laboratory preparation involves the deprotonation of freshly cracked cyclopentadiene with a strong base like n-butyllithium (n-BuLi).

Materials:

-

Dicyclopentadiene

-

n-Butyllithium (typically 1.6 M or 2.5 M in hexanes)

-

Anhydrous tetrahydrofuran (THF) or other desired ether solvent

-

Anhydrous hexanes

-

Schlenk flask equipped with a magnetic stir bar

-

Septa, syringes, and cannula

Procedure:

-

Crack Dicyclopentadiene: Set up a simple distillation apparatus. Gently heat dicyclopentadiene to ~180 °C. The retro-Diels-Alder reaction will "crack" it into monomeric cyclopentadiene (bp ~41 °C). Collect the volatile cyclopentadiene monomer in a flask cooled in an ice bath. Use immediately as it will re-dimerize upon standing.

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the freshly cracked cyclopentadiene in anhydrous THF (or other solvent). Cool the solution to 0 °C using an ice bath.

-

Deprotonation: While stirring, slowly add one equivalent of n-BuLi solution dropwise via syringe. The reaction is exothermic and will be accompanied by the evolution of butane gas.

-

Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours. CpLi typically forms as a white or off-white precipitate or solution, depending on the solvent.

The following diagram illustrates the synthesis workflow:

Caption: Synthesis of this compound.

NMR Sample Preparation

-

Under an inert atmosphere, transfer a small aliquot of the CpLi solution or a small amount of the solid into a clean, dry vial.

-

Dissolve the CpLi in the desired deuterated solvent (e.g., THF-d₈, Benzene-d₆). THF-d₈ is a common choice as it is a good coordinating solvent.[3]

-

Using a cannula or a gas-tight syringe, transfer the solution into an NMR tube.

-

Seal the NMR tube with a tight-fitting cap and wrap it with Parafilm for extra protection against air exposure.

Spectral Analysis and Interpretation

¹H and ¹³C NMR Spectra in THF

In deuterated tetrahydrofuran (THF-d₈) at room temperature, CpLi exhibits remarkably simple spectra due to the fluxional behavior described earlier.

-

¹H NMR: A single, sharp resonance is observed.

-

¹³C NMR: A single, sharp resonance is observed.

The chemical shifts are sensitive to solvent and concentration but typical values are summarized in the table below. The observation of single peaks is a primary indicator of the formation of the symmetric cyclopentadienyl anion.

| Nucleus | Solvent | Typical Chemical Shift (δ, ppm) | Reference |

| ¹H | THF-d₈ | 5.61 - 5.69 | [3] |

| ¹³C | THF-d₈ | 103.3 - 103.4 | [3] |

The diagram below illustrates the concept of fluxionality leading to a single averaged signal in the NMR.

Caption: Fluxional behavior of Li⁺ on the Cp⁻ ring.

Influence of Solvent and Aggregation

The structure of organolithium compounds in solution is a dynamic equilibrium between different aggregation states (monomers, dimers, polymers) and ion pair types (contact ion pairs, solvent-separated ion pairs).[4][5] NMR spectroscopy is highly sensitive to these changes.

-

Coordinating Solvents (e.g., THF, DME): These solvents solvate the lithium cation, breaking up the polymeric solid-state structure. In THF, CpLi exists primarily as a monomeric contact ion pair.[4] This leads to the clean, sharp signals typically reported.

-

Non-Coordinating Solvents (e.g., Benzene, Toluene): In these solvents, CpLi is less soluble and tends to remain in higher aggregation states, which can lead to broader NMR signals or shifts in the resonance positions.

-

Strongly Donating Ligands (e.g., TMEDA, PMDTA): Addition of strong chelating ligands like N,N,N',N'-tetramethylethylenediamine (TMEDA) can further solvate the lithium ion, potentially forming solvent-separated ion pairs (SSIPs). The formation of SSIPs can be observed by changes in the chemical shifts, particularly in ⁷Li NMR.[2]

The equilibrium between different species in solution is a key concept.

Caption: Solvent influence on CpLi aggregation state.

⁷Li NMR Spectroscopy

While ¹H and ¹³C NMR are primary tools, ⁷Li NMR provides direct insight into the electronic environment of the lithium cation.[6] The chemical shift of ⁷Li is very sensitive to the degree of solvation and whether it exists in a contact or solvent-separated ion pair. For CpLi in THF, the ⁷Li signal appears around -7.75 ppm.[3] The appearance of a signal near 0 ppm in variable temperature experiments can indicate the presence of solvent-separated lithium ions.[2]

Safety Considerations

-

n-Butyllithium: is a pyrophoric liquid, meaning it can ignite spontaneously on contact with air. It also reacts violently with water. All handling must be done under a strict inert atmosphere.

-

Cyclopentadiene Monomer: has a pungent odor and is flammable. It dimerizes over time, so it should be freshly prepared before use.

-

This compound: is air- and moisture-sensitive. It will decompose upon exposure to the atmosphere.

Always wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves. Work in a well-ventilated fume hood and have appropriate fire extinguishing equipment (e.g., a Class D fire extinguisher for metal fires) readily available.

Conclusion

The NMR characterization of this compound is a study in dynamic organometallic chemistry. The deceptively simple ¹H and ¹³C NMR spectra, each showing a single resonance in coordinating solvents, are the result of rapid fluxionality of the Li⁺ cation. This guide has detailed the theoretical basis for these observations, provided reliable protocols for synthesis and analysis, and underscored the critical role of the solvent environment in determining the solution-state structure. A thorough understanding of these principles enables researchers to confidently prepare, verify, and utilize this indispensable organometallic reagent in their synthetic endeavors.

References

An In-Depth Technical Guide to the Solid-State Structure of Cyclopentadienyllithium

Abstract: Cyclopentadienyllithium (CpLi) is a cornerstone reagent in organometallic chemistry, primarily serving as a critical precursor for the synthesis of cyclopentadienyl complexes, most notably metallocenes. While frequently handled in solution, its solid-state structure provides profound insights into its reactivity, bonding, and physical properties. This guide offers a detailed examination of the synthesis, structural elucidation, and solid-state characteristics of CpLi, tailored for researchers and professionals in chemistry and drug development.

Introduction: The Significance of CpLi

This compound, with the chemical formula C₅H₅Li, is an organolithium compound valued for its role as a cyclopentadienide (Cp⁻) anion transfer agent.[1] The stability and aromaticity of the five-membered Cp⁻ ring make it a versatile and ubiquitous ligand in organometallic synthesis.[2] Understanding the solid-state structure is not merely an academic exercise; it explains the compound's physical properties, such as its solubility and stability, and provides a basis for understanding its aggregation and reactivity patterns. This guide moves beyond simple procedural descriptions to explore the causal relationships between synthesis, structure, and application.

PART 1: Synthesis and Handling of this compound

The preparation of CpLi is a fundamental procedure in many synthetic laboratories. The most common and efficient method involves the deprotonation of cyclopentadiene using an organolithium reagent, typically n-butyllithium (n-BuLi).[1]

Causality Behind Experimental Choices:

-

Choice of Reagent: n-BuLi is a strong, commercially available base, perfectly suited for abstracting a proton from the acidic methylene group of cyclopentadiene (pKa ≈ 16). The reaction's driving force is the formation of the stable, aromatic Cp⁻ anion and butane gas.[3]

-

Solvent System: Tetrahydrofuran (THF) is the most common solvent. While CpLi is often depicted as a simple salt, THF can coordinate to the lithium cation, influencing its solution-state behavior.[1] However, the intrinsic solid-state structure is typically obtained from solvent-free crystallization.

-

Inert Atmosphere: CpLi is highly sensitive to air and moisture. The Cp⁻ anion can be readily protonated by water or oxidized by oxygen. Therefore, all manipulations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

Experimental Protocol: Synthesis of this compound

This protocol describes a standard laboratory-scale synthesis. It is designed as a self-validating system, where successful execution is confirmed by clear observational milestones.

Materials:

-

Dicyclopentadiene (freshly cracked)

-

n-Butyllithium (solution in hexanes, e.g., 2.5 M)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether or pentane for washing

-

Schlenk flask and standard inert atmosphere glassware

Procedure:

-

Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to ~180 °C. The retro-Diels-Alder reaction yields volatile cyclopentadiene monomer (b.p. 41 °C). Collect the monomer in a flask cooled in an ice bath. Note: Use immediately as it re-dimerizes at room temperature.

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add the freshly cracked cyclopentadiene followed by anhydrous THF. Cool the solution to 0 °C in an ice bath.

-

Deprotonation: While stirring, slowly add one equivalent of n-butyllithium solution via syringe. The completion of the reaction is evidenced by the cessation of butane evolution.[3]

-

Isolation: Upon addition, a white precipitate of CpLi will form.[3] Stir the mixture for an additional hour to ensure complete reaction.

-

Purification: The white solid can be isolated by filtration via cannula. Wash the solid with anhydrous diethyl ether or pentane to remove any unreacted starting materials and soluble impurities.

-

Drying and Storage: Dry the resulting colorless solid under high vacuum.[1] Store the final product under an inert atmosphere at low temperature. Samples are often pink due to trace oxidation.[1]

PART 2: The Solid-State Structure of this compound

For years, the precise structure of solvent-free CpLi remained elusive due to the difficulty in growing suitable single crystals. However, high-resolution powder X-ray diffraction has definitively established its structure.[4]

The Polymeric "Polydecker" Sandwich Structure

In the solid state, CpLi does not exist as discrete ions or simple monomers. Instead, it adopts an infinite polymeric chain structure.[1][4] This arrangement is often described as a "polydecker" or "multidecker" sandwich complex.[4][5]

Key Structural Features:

-

Infinite Chain: The structure consists of an endless chain of alternating lithium cations (Li⁺) and cyclopentadienide anions (Cp⁻).[1]

-

Bridging Ligands: Each Cp⁻ ring acts as a bridging ligand between two adjacent lithium ions.

-

Hapticity: The lithium centers are sandwiched between two Cp rings. The bonding is described as μ-η⁵:η⁵, indicating that each Cp ring is pentahapto-coordinated to two different lithium atoms.[1] The term hapticity (η) refers to the number of contiguous atoms in a ligand that are bonded to a metal center.[6]

-

Linear Arrangement: The lithium atoms form a linear "string of pearls" arrangement, with the Cp rings stacked parallel to each other.[4]

Visualization of the Polymeric Chain

The following diagram illustrates the repeating [Li(C₅H₅)]n unit that forms the polymeric chain of solid-state CpLi.

Caption: Polymeric chain structure of solid-state CpLi.

Crystallographic and Bonding Data

The structure of CpLi has been determined using high-resolution synchrotron powder diffraction data. This method is essential when suitable single crystals cannot be grown.[4]

| Parameter | Value | Significance |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | C2/c | Defines the specific symmetry operations within the unit cell. |

| Li–C Distances | ~2.28 Å | Reflects the interaction distance between the lithium ion and the carbon atoms of the Cp ring.[5] |

| Li–Cp(centroid) Distance | ~1.95 Å | The distance from the lithium ion to the center of the Cp ring, a key metric in sandwich complexes.[5] |

| Bonding Character | Primarily electrostatic and charge transfer | Computational studies show that the bonding is dominated by ionic interactions with covalent contributions.[7][8] |

The bonding in CpLi is a classic example of mixed ionic and covalent character. While often treated as an ionic salt (Li⁺Cp⁻), the interaction of the lithium 2s orbital with the π-system of the aromatic Cp⁻ ring introduces a degree of covalent character.[7]

PART 3: Implications for Drug Development and Research

While CpLi itself is not a therapeutic agent, its role as a precursor is vital. The synthesis of complex organometallic compounds, including potential catalysts for pharmaceutical synthesis and novel therapeutic agents, often begins with reagents like CpLi.[9]

-

Precursor to Metallocenes: CpLi is the primary starting material for ferrocene and other metallocenes, some of which are investigated for their anticancer properties.

-

Ligand Synthesis: It allows for the introduction of the Cp ligand, which can be further functionalized to tune the electronic and steric properties of a final metal complex.[10]

-

Predicting Reactivity: The polymeric solid-state structure helps explain why CpLi has low solubility in non-polar, non-coordinating solvents like hexanes. Breaking down this stable polymer requires energy, which is provided by coordinating solvents like THF or ethers.[1] This understanding is crucial for designing reaction conditions.

Conclusion

The solid-state structure of this compound is a well-defined polymeric "polydecker" sandwich arrangement, a testament to the fundamental principles of organometallic chemistry. Determined by high-resolution powder diffraction, this structure reveals a linear chain of alternating lithium ions and bridging η⁵-cyclopentadienide rings. This guide has provided a comprehensive overview, from the causal logic of its synthesis to the intricate details of its solid-state architecture, offering researchers and drug development professionals the foundational knowledge required to effectively utilize this indispensable reagent.

References

- 1. Lithium cyclopentadienide - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. US3152157A - Preparation of cyclopentadienyl compounds of groups iiia, iiib, vb and vib metals - Google Patents [patents.google.com]

- 4. datapdf.com [datapdf.com]

- 5. researchgate.net [researchgate.net]

- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 7. Cyclopentadienyl-Lithium Complexes: A Computational Exploration of Bonding Interactions and Structural Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 10. pubs.acs.org [pubs.acs.org]

Cyclopentadienyllithium CAS number and molecular weight

An In-Depth Technical Guide to Cyclopentadienyllithium: Properties, Synthesis, and Applications

Foreword

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and chemical synthesis. It aims to provide an in-depth understanding of this compound (LiCp), a pivotal organolithium reagent. By delving into its fundamental properties, synthesis protocols, handling procedures, and diverse applications, this document is designed to be an authoritative reference, enabling users to leverage this versatile compound's full potential in their research and development endeavors. The content herein is structured to offer not just procedural steps but also the underlying scientific principles, ensuring both practical utility and a robust theoretical foundation.

Core Properties of this compound

This compound, often abbreviated as LiCp, is an organolithium compound with the chemical formula C₅H₅Li. It is a salt-like compound consisting of the lithium cation (Li⁺) and the aromatic cyclopentadienide anion (Cp⁻).

Physical and Chemical Characteristics

| Property | Value | Source |

| CAS Number | 16733-97-4 | [1][2][3] |

| Molecular Weight | 72.03 g/mol | [1][2][3] |

| Molecular Formula | C₅H₅Li | [1][2][4] |

| Appearance | Colorless to pink or off-white solid/powder | [2][5] |

| Density | 1.064 g/cm³ | [5] |

| Solubility | Decomposes in water; Soluble in THF and dimethoxyethane | [5] |

| Sensitivity | Air and moisture sensitive | [2] |

The pinkish hue often observed in commercial samples is typically due to trace oxidation impurities.[5] The compound's high reactivity with air and water necessitates handling under inert atmospheric conditions, a critical consideration for its practical application.

Structural Elucidation

In the solid state, X-ray crystallography has revealed that solvent-free this compound adopts a "polydecker" sandwich complex structure. This consists of an infinite chain of alternating lithium cations sandwiched between cyclopentadienide ligands.[5] When dissolved in coordinating solvents like tetrahydrofuran (THF) or in the presence of amines such as tetramethylethylenediamine (TMEDA), LiCp forms adducts, for example, (η⁵-Cp)Li(TMEDA).[5] This structural versatility is a key factor in its reactivity and utility in synthesis.

Synthesis of this compound

The preparation of this compound is a standard procedure in many synthetic chemistry laboratories. The most common method involves the deprotonation of cyclopentadiene by a strong lithium-based base.

Reaction with Butyllithium

The most prevalent synthetic route is the reaction of freshly distilled cyclopentadiene with n-butyllithium (n-BuLi) in an ethereal solvent, typically THF.[5]

Reaction: C₅H₆ + LiC₄H₉ → LiC₅H₅ + C₄H₁₀[5]

This reaction is an acid-base reaction where the acidic proton of cyclopentadiene is abstracted by the strong base, n-butyllithium. The formation of the aromatic cyclopentadienide anion is the driving force for this reaction.

References

Introduction: The Quintessential Cyclopentadienyl Transfer Reagent

An In-Depth Technical Guide to Cyclopentadienyllithium: Synthesis, Properties, and Handling

This compound (LiCp), an organolithium compound with the formula C₅H₅Li, stands as a cornerstone reagent in the field of organometallic chemistry.[1] While its appearance as a colorless to pink or beige solid may seem unassuming, its utility is vast and critical.[1][2] For researchers and scientists, particularly in materials science and drug development, LiCp is the premier source of the cyclopentadienide (Cp⁻) anion. This aromatic anion is a fundamental building block for the synthesis of metallocenes and a diverse array of other cyclopentadienyl complexes.[3][4][5][6] This guide provides a comprehensive overview of its synthesis, core physical and chemical properties, structural nuances, and the critical safety protocols required for its handling, tailored for professionals in chemical research.

Synthesis of this compound

The primary and most common synthesis of this compound involves the deprotonation of cyclopentadiene. The acidity of cyclopentadiene (pKa ≈ 16) makes this reaction straightforward with a strong base, typically an organolithium reagent such as n-butyllithium (n-BuLi).[1] The reaction is driven by the formation of the stable, aromatic cyclopentadienide anion.

Underlying Principle: Acid-Base Chemistry

The choice of n-butyllithium is strategic. As the conjugate base of a very weak acid (butane, pKa ≈ 50), n-BuLi is an exceptionally strong base, capable of readily abstracting a proton from the much more acidic cyclopentadiene. The formation of the aromatic and resonance-stabilized Cp⁻ anion provides a strong thermodynamic driving force for the reaction, which proceeds to completion and yields the lithium salt alongside volatile butane gas.[1]

Experimental Protocol: Synthesis of LiCp from Cyclopentadiene and n-BuLi

This protocol describes a standard laboratory-scale synthesis under an inert atmosphere.

-

Preparation of Precursor : Cyclopentadiene is typically stored as its dimer, dicyclopentadiene. Prior to use, dicyclopentadiene must be "cracked" by heating it to its boiling point (~170 °C). The lower-boiling cyclopentadiene monomer (b.p. 41 °C) is then collected by fractional distillation. This freshly distilled monomer is crucial for high-yield synthesis.[7]

-

Inert Atmosphere Setup : Assemble a Schlenk flask equipped with a magnetic stir bar, a dropping funnel, and a gas inlet/outlet connected to a nitrogen or argon manifold. The entire apparatus must be flame-dried under vacuum and backfilled with inert gas to eliminate atmospheric moisture and oxygen.

-

Reaction Setup : Dissolve the freshly distilled cyclopentadiene in a dry, aprotic solvent such as tetrahydrofuran (THF) or diethyl ether in the Schlenk flask.[7] Cool the solution to 0 °C in an ice bath.

-

Addition of n-BuLi : A solution of n-butyllithium (typically in hexanes) is added dropwise to the stirred cyclopentadiene solution via the dropping funnel.[1][7] The reaction is exothermic and generates butane gas, so slow addition is critical to maintain temperature control.

-

Reaction and Isolation : After the addition is complete, the reaction mixture is typically stirred for several hours at room temperature to ensure complete deprotonation.[7] Depending on the solvent, the LiCp product may precipitate as a white solid. The solvent and volatile byproducts can be removed under vacuum to yield this compound as a solid powder.[7]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of LiCp.

Structure and Bonding

The structure of this compound is highly dependent on its physical state and the surrounding medium, a key concept for understanding its reactivity.

Solid-State Structure: The Polydecker Sandwich

In the absence of coordinating solvents, X-ray crystallography reveals that LiCp adopts a polymeric "polydecker" sandwich structure.[1][8] This arrangement consists of an infinite chain of lithium cations (Li⁺) that are continuously sandwiched between two cyclopentadienide rings. Each Cp⁻ ligand bridges two lithium centers, denoted by the hapticity notation μ-η⁵:η⁵-C₅H₅.[1] This polymeric nature is a result of the strong ionic bonding between the lithium cation and the aromatic cyclopentadienide anion.[8]

Solution-State Structure: A Dynamic Equilibrium

In solution, the polymeric structure is broken down. The exact nature of LiCp in solution is a dynamic equilibrium that is heavily influenced by the solvent's coordinating ability.[8]

-

In non-coordinating solvents , LiCp tends to exist as aggregates or contact ion pairs (CIPs), where the Li⁺ cation remains in close association with the Cp⁻ anion.

-

In coordinating solvents like THF or dimethoxyethane , the solvent molecules solvate the lithium cation.[1] This can lead to the formation of solvent-separated ion pairs (SSIPs), where the cation and anion are separated by a shell of solvent molecules. This separation increases the "availability" and reactivity of the Cp⁻ anion, which is why coordinating solvents are preferred for reactions involving LiCp.

Computational studies confirm that the bonding is dominated by electrostatic and charge transfer contributions, which are the primary stabilizing forces in these complexes.[9][10]

Structural Forms Diagram

Caption: Solid-state vs. solution-state structures of LiCp.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is essential for its practical use.

Table of Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅Li | [1][11] |

| Molar Mass | 72.03 - 72.1 g/mol | [1][11] |

| Appearance | Colorless, white, pink, or beige solid/powder | [1][2] |

| Density | ~1.064 g/cm³ | [1] |

| Solubility | Soluble in THF, dimethoxyethane | [1] |

| Water Solubility | Decomposes | [1] |

| Melting Point | Data not available (decomposes) | [2] |

Reactivity Profile

-

Air and Moisture Sensitivity : LiCp is highly reactive with both air and moisture and must be handled under an inert atmosphere at all times.[2][12] Exposure to water results in rapid decomposition back to cyclopentadiene and lithium hydroxide.

-

Corrosivity : It is a corrosive material that can cause severe skin burns and eye damage upon contact.[2][3][5]

-

Primary Chemical Utility : Its dominant role in synthesis is to act as a nucleophilic source of the cyclopentadienide anion. It readily undergoes transmetalation reactions with metal halides (MXn) to form a wide range of cyclopentadienyl complexes, most notably metallocenes.[1][3][8]

General Reaction Schemedot

References

- 1. Lithium cyclopentadienide - Wikipedia [en.wikipedia.org]

- 2. fishersci.com [fishersci.com]

- 3. Lithium cyclopentadienide, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. scbt.com [scbt.com]

- 5. シクロペンタジエニルリチウム 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. LITHIUM CYCLOPENTADIENIDE | 16733-97-4 [m.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. Lithium;cyclopenta-1,3-diene | 16733-97-4 | Benchchem [benchchem.com]

- 9. Cyclopentadienyl-Lithium Complexes: A Computational Exploration of Bonding Interactions and Structural Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound | C5H5Li | CID 3563366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Aromaticity of the Cyclopentadienyl Anion

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Benzene—A Modern View of Aromaticity

The concept of aromaticity is fundamental to organic chemistry, extending far beyond the archetypal structure of benzene. It describes a state of exceptional thermodynamic stability in certain cyclic, planar, and fully conjugated molecules. The criteria for aromaticity are rigorously defined by Hückel's Rule, which posits that a molecule is aromatic if it possesses (4n + 2) π-electrons, where 'n' is a non-negative integer (0, 1, 2, ...).[1][2] This guide provides a detailed examination of the cyclopentadienyl anion ([C₅H₅]⁻), a classic example of an aromatic ion, whose stability and reactivity are pivotal in organometallic chemistry and have implications for catalyst and drug design.

The Cyclopentadienyl System: A Tale of Three Species

To fully appreciate the unique stability of the cyclopentadienyl anion, it is instructive to compare it with its cation and radical counterparts. The neutral cyclopentadiene molecule is not aromatic because one of its carbon atoms is sp³-hybridized, breaking the continuous conjugation required for aromaticity.[3] The status of each species is determined by its π-electron count within the cyclic, planar framework.

| Species | π-Electron Count | Hückel's Rule (4n+2) | Aromaticity Status |

| Cyclopentadienyl Cation ([C₅H₅]⁺) | 4 | Fails (n=0.5) | Antiaromatic (Unstable)[4] |

| Cyclopentadienyl Radical ([C₅H₅]•) | 5 | Fails | Nonaromatic[5] |

| Cyclopentadienyl Anion ([C₅H₅]⁻) | 6 | Satisfied (n=1) | Aromatic (Stable) [2][6] |

Deprotonation of the sp³ carbon of cyclopentadiene results in its rehybridization to sp², creating a p-orbital that can participate in the π-system.[1][2] This event adds two electrons (the lone pair) into the π-system, bringing the total to six.[1][2] This 6-π-electron system perfectly satisfies Hückel's rule for n=1, bestowing significant aromatic stability upon the anion.[1][2][6][7]

Molecular Orbital Theory: The Electronic Basis of Stability

The enhanced stability of the cyclopentadienyl anion is quantitatively explained by molecular orbital (MO) theory. The five p-orbitals of the carbon atoms combine to form five π molecular orbitals: one strongly bonding orbital (ψ₁), a pair of degenerate bonding orbitals (ψ₂ and ψ₃), and a pair of degenerate antibonding orbitals (ψ₄* and ψ₅*).[3][8]

The six π-electrons of the cyclopentadienyl anion completely fill the three available bonding molecular orbitals (ψ₁, ψ₂, and ψ₃), leaving the antibonding orbitals empty.[3][4] This closed-shell electron configuration is energetically favorable and is the source of the anion's aromatic stabilization.[3][4] In contrast, the cyclopentadienyl cation has only four π-electrons, resulting in unfilled bonding orbitals and a highly unstable antiaromatic state.[4]

Caption: MO energy levels for the cyclopentadienyl anion.

Experimental Validation of Aromaticity

The theoretical stability of the cyclopentadienyl anion is confirmed by robust experimental data.

Acidity of Cyclopentadiene

A key piece of evidence is the unusually high acidity of cyclopentadiene for a hydrocarbon. Its pKa is approximately 16, which is dramatically lower than that of other hydrocarbons like cyclopentane (pKa ≈ 50).[1][4] This indicates that its conjugate base, the cyclopentadienyl anion, is exceptionally stable.[1][9] The formation of the aromatic anion is a powerful thermodynamic driving force for the deprotonation of cyclopentadiene.[9]

Spectroscopic Evidence

Nuclear Magnetic Resonance (NMR) spectroscopy provides direct evidence for the aromatic nature of the anion. Due to the ring current effect in the delocalized π-system, the protons in the cyclopentadienyl anion are shielded and exhibit a single signal in the ¹H NMR spectrum, typically around 5.5-5.6 ppm.[10] This chemical shift is characteristic of aromatic protons. The equivalence of all five protons and all five carbons confirms the delocalization of the negative charge and the symmetric nature of the anion.[4]

Structural Data

X-ray crystallography studies of cyclopentadienyl salts show that the ring is a regular pentagon with equal C-C bond lengths.[7] These bond lengths are intermediate between those of a typical single and double bond, which is a hallmark of the bond equalization resulting from electron delocalization in an aromatic system.[7]

Application in Organometallic Chemistry: Synthesis of Metallocenes

The cyclopentadienyl anion (Cp⁻) is a cornerstone ligand in organometallic chemistry, prized for its ability to form stable complexes with a wide range of metals.[6][11][12] Its most famous application is in the synthesis of metallocenes, such as ferrocene (Fe(C₅H₅)₂), where a central metal atom is "sandwiched" between two cyclopentadienyl rings.[6][13] The stability of these complexes is largely due to the aromaticity of the Cp ligands.[11][13]

Experimental Protocol: Synthesis of Sodium Cyclopentadienide (NaCp)

The synthesis of sodium cyclopentadienide is a common entry point for preparing various metallocenes.[14]

Objective: To prepare a solution of sodium cyclopentadienide (NaCp) in tetrahydrofuran (THF) for use as a reagent in organometallic synthesis.

Materials:

-

Dicyclopentadiene

-

Sodium metal

-

Anhydrous Tetrahydrofuran (THF)

-

An inert atmosphere setup (e.g., Schlenk line or glovebox) with nitrogen or argon gas

Methodology:

-

Cracking of Dicyclopentadiene: Dicyclopentadiene is the stable dimer of cyclopentadiene at room temperature. To obtain the monomer, dicyclopentadiene is subjected to a retro-Diels-Alder reaction by heating it to its boiling point (~170 °C).[15] The lower-boiling cyclopentadiene monomer (b.p. ~41 °C) is distilled and collected in a flask cooled in an ice bath. This step must be performed in a well-ventilated fume hood.

-

Preparation of Sodium Dispersion: Under an inert atmosphere, clean sodium metal is added to a flask containing anhydrous THF. The mixture is heated to the boiling point of THF while being stirred vigorously to create a fine dispersion of molten sodium.

-

Deprotonation: The freshly cracked cyclopentadiene is slowly added dropwise to the sodium dispersion in THF at room temperature. The reaction is exothermic and results in the evolution of hydrogen gas as the cyclopentadiene is deprotonated.[16] 2 C₅H₆ + 2 Na → 2 Na⁺[C₅H₅]⁻ + H₂

-

Reaction Completion and Filtration: The reaction mixture is stirred until the evolution of hydrogen gas ceases. The resulting solution of sodium cyclopentadienide, which may appear as a pink or colorless solution, is then carefully separated from any unreacted sodium.[16]

Caption: Workflow for the synthesis of Sodium Cyclopentadienide.

Conclusion

The cyclopentadienyl anion is a quintessential example of an aromatic ion. Its adherence to Hückel's rule, supported by molecular orbital theory and a wealth of experimental evidence—from the remarkable acidity of its parent hydrocarbon to its characteristic NMR spectrum—firmly establishes its aromatic character. This profound stability not only governs its own chemistry but also underpins its extensive use as a critical ligand in the field of organometallic chemistry, enabling the synthesis of stable and catalytically active metallocenes that are vital to both academic research and industrial applications.[6][11]

References

- 1. 4.3 Hückel’s Rule: Aromatic, Anti-aromatic and Non-aromatic Species – Organic Chemistry II [kpu.pressbooks.pub]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. quora.com [quora.com]

- 6. byjus.com [byjus.com]

- 7. Aromatic Cyclopentadienyl Anion - Why Is It Aromatic? [quirkyscience.com]

- 8. brainly.com [brainly.com]

- 9. quora.com [quora.com]

- 10. reddit.com [reddit.com]

- 11. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]

- 12. researchgate.net [researchgate.net]

- 13. Ferrocene - Wikipedia [en.wikipedia.org]

- 14. Buy Sodium cyclopentadienide | 4984-82-1 [smolecule.com]

- 15. US8057714B2 - Synthesis method of metal cyclopentadienide in bulk - Google Patents [patents.google.com]

- 16. Sodium cyclopentadienide - Wikipedia [en.wikipedia.org]

Cyclopentadienyllithium: A Cornerstone of Modern Organometallic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentadienyllithium (CpLi) is an organolithium compound with the chemical formula C₅H₅Li.[1][2] It exists as a colorless solid, though it often appears pink due to trace impurities.[2] This reagent has become an indispensable tool in synthetic and organometallic chemistry, primarily serving as a source of the cyclopentadienyl (Cp) anion. The unique electronic and steric properties of the Cp ligand have made it a ubiquitous building block in the construction of a vast array of "sandwich" and "half-sandwich" complexes, most notably metallocenes.[2][3] These complexes have found critical applications as catalysts in polymerization, stereoselective synthesis, and have been investigated for their potential in materials science and medicinal chemistry. This guide provides a comprehensive overview of the discovery, history, synthesis, characterization, structure, and applications of this compound, tailored for professionals in research and development.

Discovery and Historical Context: The Dawn of Organolithium Chemistry

The story of this compound is intrinsically linked to the broader history of organolithium chemistry. While the first organometallic compounds were discovered in the 19th century, it was the pioneering work of Wilhelm Schlenk in 1917 that marked the first synthesis of organolithium compounds.[1] However, it was not until the 1930s that the synthetic potential of these highly reactive species began to be fully realized, with key contributions from Karl Ziegler, Georg Wittig, and Henry Gilman.[4] Their work established organolithium reagents as more reactive and often more selective alternatives to the then-dominant Grignard reagents.

While a singular, definitive publication marking the "discovery" of this compound is not readily apparent, its use as a synthetic intermediate was established by the mid-20th century. A 1952 patent application, for instance, describes the in-situ preparation of this compound from the reaction of n-butyllithium and cyclopentadiene for the synthesis of various other cyclopentadienyl metal compounds.[5] This indicates that by this time, the synthesis and utility of this compound were understood and applied in the field of organometallic chemistry. The subsequent awarding of the Nobel Prize in Chemistry in 1963 to Karl Ziegler and Giulio Natta for their work on Ziegler-Natta catalysts, which often involve metallocene components, further solidified the importance of cyclopentadienyl ligands and their alkali metal precursors in catalysis.[4][6]

Synthesis of this compound: A Practical Laboratory Protocol

The most common and efficient method for the laboratory-scale synthesis of this compound involves the deprotonation of cyclopentadiene with an organolithium reagent, typically n-butyllithium (n-BuLi).[2] Cyclopentadiene is a weak acid (pKa ≈ 16), and the strong base n-BuLi readily abstracts a proton to form the aromatic and highly stable cyclopentadienyl anion and butane gas.

Causality Behind Experimental Choices

-

Solvent: Anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are commonly used. These solvents are crucial as they solvate the lithium cation, increasing the reactivity of the organolithium reagent and stabilizing the resulting this compound product.[2] They are also relatively inert to the highly basic n-BuLi under the reaction conditions.

-

Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C to room temperature) to control the exothermic reaction and to minimize potential side reactions.[7]

-

Inert Atmosphere: Organolithium reagents are extremely sensitive to air and moisture.[3] Therefore, the synthesis must be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques to prevent decomposition of the reagents and product.

Detailed Step-by-Step Methodology

Materials:

-

Freshly cracked cyclopentadiene

-

n-Butyllithium (solution in hexanes, typically 1.6 M or 2.5 M)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Anhydrous hexanes or pentane (for washing)

-

Schlenk flask and other appropriate inert atmosphere glassware

-

Magnetic stirrer and stir bar

-

Syringes and needles

Procedure:

-

Preparation of Cyclopentadiene: Cyclopentadiene is commercially available as its dimer, dicyclopentadiene. Prior to use, the dimer must be "cracked" by heating to its retro-Diels-Alder temperature (ca. 170 °C) and distilling the monomer. The freshly distilled, colorless cyclopentadiene monomer should be kept cold (e.g., in an ice bath) and used promptly as it will readily dimerize back at room temperature.

-

Reaction Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under a positive pressure of inert gas.

-

Addition of Cyclopentadiene Solution: Anhydrous THF (or diethyl ether) is added to the flask via cannula or syringe, followed by the freshly cracked cyclopentadiene. The solution is cooled to 0 °C in an ice bath.

-

Addition of n-Butyllithium: A solution of n-butyllithium in hexanes is added dropwise to the stirred cyclopentadiene solution via syringe. The addition is typically accompanied by the evolution of butane gas.

-

Reaction Completion and Isolation: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure complete deprotonation. The formation of a white precipitate of this compound is often observed. The product can be isolated by filtration under inert atmosphere, washed with anhydrous hexanes or pentane to remove any unreacted starting materials and soluble byproducts, and dried under vacuum.

Characterization

The purity and identity of synthesized this compound can be confirmed by several analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly informative.

| Property | Value |

| Molecular Formula | C₅H₅Li |

| Molar Mass | 72.03 g/mol |

| Appearance | Colorless to pinkish solid |

| Solubility | Soluble in THF, dimethoxyethane; sparingly soluble in ethereal solvents |

| Decomposition | Reacts with water |

Table 1: Physical and Chemical Properties of this compound [1][2]

NMR Spectroscopy

-

¹H NMR: In a deuterated solvent like THF-d₈, this compound exhibits a single, sharp resonance for the five equivalent protons of the cyclopentadienyl ring. The chemical shift is typically observed around δ 5.6-5.7 ppm.[8]

-

¹³C NMR: The ¹³C NMR spectrum also shows a single resonance for the five equivalent carbon atoms of the Cp ring, typically appearing around δ 103.4 ppm in THF-d₈.[8]

-

⁷Li NMR: The chemical shift of the lithium nucleus is sensitive to its coordination environment. In THF-d₈, the ⁷Li NMR signal for this compound is observed at approximately δ -7.75 ppm.[7][8] This upfield shift is characteristic of lithium cations complexed by the electron-rich π-system of the cyclopentadienyl anion.

Structure and Bonding

In the solid state, solvent-free this compound adopts a "polydecker" sandwich structure.[2] This consists of an infinite chain of alternating lithium cations and cyclopentadienyl anions, where each lithium ion is sandwiched between two parallel Cp rings.

In solution, the structure is highly dependent on the solvent. In coordinating solvents like THF, this compound exists as solvated monomers or dimers. The lithium cation is coordinated by solvent molecules, and the Cp ring is η⁵-bonded to the lithium.

The bonding in this compound is primarily ionic, consisting of the lithium cation (Li⁺) and the aromatic cyclopentadienyl anion (C₅H₅⁻). The stability of the cyclopentadienyl anion is a consequence of its aromaticity, as it possesses 6 π-electrons, satisfying Hückel's rule.

Reactivity and Applications in Synthesis

This compound is a versatile reagent in organic and organometallic synthesis, primarily acting as a nucleophilic source of the cyclopentadienyl ligand.

Synthesis of Metallocenes and Other Cyclopentadienyl Complexes

The most prominent application of this compound is in the synthesis of metallocenes and other cyclopentadienyl-containing transition metal and main group element complexes.[2] This is typically achieved through a salt metathesis reaction with a metal halide.

General Reaction:

n CpLi + MXₙ → CpₙM + n LiX

Where M is a metal and X is a halide.

-

Ferrocene Synthesis: A classic example is the synthesis of ferrocene, an iron-containing metallocene. 2 CpLi + FeCl₂ → Fe(C₅H₅)₂ + 2 LiCl

-

Substituted Metallocenes: this compound and its substituted derivatives are crucial for the synthesis of a wide range of substituted metallocenes. These substitutions on the Cp ring allow for the fine-tuning of the electronic and steric properties of the resulting metallocene catalysts, which is of paramount importance in applications such as Ziegler-Natta polymerization of olefins.[9]

-

Lanthanide Complexes: this compound is also employed in the synthesis of organolanthanide complexes.[10][11] These complexes are of interest for their unique magnetic and luminescent properties.

Anionic Polymerization

Organolithium compounds, in general, are widely used as initiators for anionic polymerization.[12] While less common than n-butyllithium for this purpose, this compound and its derivatives can also initiate the polymerization of certain monomers. However, their primary role in polymer chemistry is as a precursor to metallocene catalysts.

Conclusion

This compound has firmly established itself as a cornerstone reagent in modern organometallic chemistry. Its discovery and the development of its synthesis have paved the way for the creation of a vast and diverse family of cyclopentadienyl metal complexes. The continued exploration of the reactivity of this compound and the applications of its derivatives in catalysis, materials science, and medicine ensures its enduring importance in both academic and industrial research.

References

- 1. This compound | C5H5Li | CID 3563366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Lithium cyclopentadienide - Wikipedia [en.wikipedia.org]

- 3. This compound 97 16733-97-4 [sigmaaldrich.com]

- 4. nobelprize.org [nobelprize.org]

- 5. US3152157A - Preparation of cyclopentadienyl compounds of groups iiia, iiib, vb and vib metals - Google Patents [patents.google.com]

- 6. kofo.mpg.de [kofo.mpg.de]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. Special Issue: Synthesis and Chemistry of Chiral Metallocenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jyx.jyu.fi [jyx.jyu.fi]

- 11. researchgate.net [researchgate.net]

- 12. Anionic Polymerization of 1,3-Cyclohexadiene with Alkyllithium/Amine Systems. Characteristics of n-Butyllithium/N,N,N',N'-Tetramethylethylenediamine System for Living Anionic Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical calculations on Cyclopentadienyllithium structure

An In-depth Technical Guide to the Theoretical Calculation of Cyclopentadienyllithium (CpLi) Structure

Abstract

This compound (CpLi) is a cornerstone reagent in organometallic chemistry, pivotal for the synthesis of a vast array of cyclopentadienyl (Cp) complexes, particularly d- and f-block metallocenes.[1] Despite its ubiquitous use, the precise nature of its structure and the C-Li bond has been a subject of extensive investigation. The dynamic equilibrium between monomers, dimers, and polymeric structures in different phases complicates experimental characterization.[1][2] This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structure, stability, and bonding of CpLi. We will explore the causality behind computational choices, from first-principles methods to advanced bonding analysis, offering researchers a robust framework for understanding and predicting the behavior of this fundamental organometallic compound.

The Structural Conundrum of this compound

Experimentally, CpLi exhibits significant structural polymorphism. In the solid state, it adopts a polymeric "polydecker" sandwich structure, comprising an infinite chain of lithium cations sandwiched between η⁵-coordinated Cp rings.[3] In solution, its nature is highly dependent on the solvent, concentration, and temperature, existing as a complex equilibrium between contact ion pairs (CIPs), solvent-separated ion pairs (SSIPs), monomers, and dimers.[1][2][4] This structural flexibility is central to its reactivity, and understanding the intrinsic properties of the fundamental CpLi units is paramount. Theoretical calculations provide an indispensable tool for probing these structures, particularly transient or gas-phase species that are difficult to isolate experimentally.

The Computational Scientist's Toolkit: Methodologies for CpLi

A successful theoretical investigation of an organometallic system like CpLi hinges on a judicious selection of computational methods and a systematic workflow. The goal is to create a self-validating system where the theoretical model accurately reproduces known experimental observables, thereby lending credibility to its predictions of unknown properties.

Core Theoretical Approaches

The primary tools for quantum chemical calculations on CpLi are Density Functional Theory (DFT) and ab initio (from first principles) methods.

-

Density Functional Theory (DFT): This is the workhorse of modern computational chemistry, offering an excellent balance of computational cost and accuracy.[5][6] For organometallic systems, functionals like B3LYP are commonly used. DFT is particularly effective at capturing electron correlation effects, which are crucial for describing the bonding in CpLi.

-

Ab Initio Methods: These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster theory (e.g., CCSD(T)), are derived directly from quantum mechanics without empirical parameters.[7][8] CCSD(T) is often referred to as the "gold standard" of quantum chemistry for its high accuracy, but its computational cost is significantly higher, limiting its application to smaller systems.[9] It is invaluable for benchmarking the accuracy of DFT methods.

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines a standard procedure for the theoretical characterization of a CpLi species (e.g., the monomer).

-

Model Construction: The initial 3D coordinates of the CpLi molecule are generated. For the monomer, a high-symmetry (C₅ᵥ) structure is a logical starting point, with the lithium atom placed directly above the centroid of the planar cyclopentadienyl ring.

-

Method and Basis Set Selection:

-

Causality: The choice is driven by the desired accuracy versus available computational resources. A typical approach is to use a DFT functional (e.g., B3LYP) paired with a Pople-style basis set like 6-311G(d,p).[10] This basis set provides sufficient flexibility for describing the valence electrons of carbon and hydrogen, and the inclusion of polarization functions (d,p) is essential for accurately modeling the charge distribution and bonding.

-

-

Geometry Optimization: A geometry optimization calculation is performed. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted to minimize the total energy of the system.[7] The output is the lowest-energy structure for the chosen level of theory.

-

Vibrational Frequency Analysis: To confirm that the optimized geometry corresponds to a true energy minimum (a stable structure) and not a transition state, a frequency calculation is performed.[7] A true minimum will have zero imaginary frequencies. This calculation also provides theoretical infrared (IR) and Raman spectra, which can be compared with experimental data.

-

Property Calculation and Bonding Analysis: Once a stable structure is confirmed, various electronic properties are calculated.

-

Natural Bond Orbital (NBO) Analysis: This method provides insights into the charge distribution and the nature of the C-Li bond by partitioning the wavefunction into localized orbitals.[11][12] It can quantify the ionicity of the bond and identify key donor-acceptor interactions.

-

Natural Energy Decomposition Analysis (NEDA): NEDA is used to break down the total interaction energy between the Cp⁻ anion and the Li⁺ cation into physically meaningful components: electrostatic interaction, charge transfer, and steric repulsion.[11][13] This analysis clarifies the primary forces holding the complex together.

-

Theoretical Insights into CpLi Structures

The Gas-Phase Monomer: An Idealized System

Computational studies on the isolated CpLi monomer in the gas phase provide a baseline understanding of the intrinsic C-Li interaction, free from intermolecular or solvent effects.[14][15] Calculations consistently predict a highly symmetric η⁵-coordinated structure (C₅ᵥ point group), where the lithium atom is situated directly above the center of the aromatic Cp ring.

Bonding analysis reveals that the interaction is predominantly ionic.[16] NBO calculations typically show a large positive charge on the lithium atom (approaching +1) and a corresponding negative charge distributed over the cyclopentadienyl ring. NEDA further supports this picture, demonstrating that electrostatic attraction and charge transfer (from the π-system of the Cp ring to the empty orbitals of Li⁺) are the primary stabilizing forces.[11][13]

Aggregation: From Dimers to Polymers

CpLi has a strong tendency to aggregate. Theoretical calculations on CpₙLiₙ clusters (n = 2-6) have been performed to understand this phenomenon.[11][12] For the dimer (Cp₂Li₂), a "sandwiched" structure is favored, where a lithium cation is located between the exo faces of two Cp rings.[2] This aligns with experimental evidence from solution-phase NMR.[2] These calculations show that the interaction energies per monomer unit are substantial, explaining the favorability of aggregation.

| Species | Method/Basis Set | Li-Cp(centroid) Dist. (Å) | Interaction Energy (kcal/mol) | Reference |

| CpLi Monomer | DFT | ~1.95 | N/A | [2] |